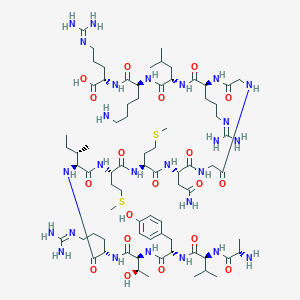

Epitope 31D

Description

Properties

CAS No. |

122289-52-5 |

|---|---|

Molecular Formula |

C75H132N26O19S2 |

Molecular Weight |

1766.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C75H132N26O19S2/c1-11-40(6)58(100-66(113)47(19-15-29-86-74(81)82)93-71(118)59(42(8)102)101-68(115)52(34-43-21-23-44(103)24-22-43)98-69(116)57(39(4)5)99-60(107)41(7)77)70(117)94-49(26-32-122-10)64(111)92-48(25-31-121-9)65(112)97-53(35-54(78)104)61(108)89-36-55(105)88-37-56(106)90-45(18-14-28-85-73(79)80)62(109)96-51(33-38(2)3)67(114)91-46(17-12-13-27-76)63(110)95-50(72(119)120)20-16-30-87-75(83)84/h21-24,38-42,45-53,57-59,102-103H,11-20,25-37,76-77H2,1-10H3,(H2,78,104)(H,88,105)(H,89,108)(H,90,106)(H,91,114)(H,92,111)(H,93,118)(H,94,117)(H,95,110)(H,96,109)(H,97,112)(H,98,116)(H,99,107)(H,100,113)(H,101,115)(H,119,120)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1 |

InChI Key |

SOLCKDUKYAMXBE-UPOCGCHASA-N |

SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |

sequence |

AVYTRIMMNGGRLKR |

Synonyms |

epitope 31D glycosylated peptide 31D peptide 31D |

Origin of Product |

United States |

Advanced Molecular Characterization and Structural Investigations of Epitope 31d

Peptide Synthesis and Bioconjugation Strategies for Epitope 31D

Epitope 31D, an immunodominant T-helper cell epitope of the rabies virus nucleoprotein, has been a subject of interest for the development of new-generation vaccine systems. nih.govresearchgate.net Its synthesis and subsequent conjugation to carrier molecules are critical steps in enhancing its immunogenicity and stability.

Methodologies for Chemical Synthesis of Epitope 31D Analogues

The chemical synthesis of Epitope 31D and its analogues is primarily achieved through solid-phase peptide synthesis (SPPS). researchgate.netyok.gov.tr A modified version of the rabies virus 31D antigenic peptide epitope, with the sequence WAVYTRIMMNGGRLKRC, was synthesized using a microwave-assisted solid-phase peptide synthesis method. yok.gov.tr This technique accelerates the coupling and deprotection steps in SPPS, leading to a more efficient synthesis process. In some studies, a tryptophan amino acid was added to the N-terminus of the peptide sequence to act as a fluorescent probe for subsequent fluorescence-based assays. researchgate.net

Further investigations have involved the synthesis of glycopeptide analogues of Epitope 3D to study the effect of glycosylation on T-cell recognition. nih.gov These complex syntheses involved creating Fmoc-Ser/Thr-OPfp building blocks with attached linear tri- and heptasaccharides, which were then incorporated into the peptide 31D sequence at the Thr4 position. nih.gov

Polymer-Based Bioconjugation of Epitope 31D for Enhanced Antigen Delivery Systems

Bioconjugation of peptides like Epitope 31D to polymers is a widely used strategy to improve their stability and create more effective antigen delivery systems. researchgate.netresearchgate.net This process involves covalently linking the peptide to a polymer backbone, often using a crosslinking agent.

Bioconjugates of the modified rabies virus 31D peptide epitope have been synthesized with Poly(N-Vinyl-2-pyrrolidone-co-acrylic acid) [P(VP-co-AA)]. researchgate.netyok.gov.tr This biocompatible polymer serves as an adjuvant, enhancing the immune response to the peptide. researchgate.netnih.gov The conjugation is typically performed in the presence of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC), a zero-length crosslinker that facilitates the formation of an amide bond between the carboxylic acid groups on the polymer and the amine groups on the peptide. researchgate.netyok.gov.tr Different peptide-to-polymer ratios were investigated to optimize the conjugation process. researchgate.net

Epitope 31D has also been conjugated with Poly(acrylic) acid (PAA), another polymer known for its adjuvant properties. researchgate.netulakbim.gov.tr Similar to the conjugation with P(VP-co-AA), EDC is used as a crosslinking agent to form stable bioconjugates. researchgate.net The synthesis of these conjugates involved varying the peptide concentrations to achieve different conjugation ratios. researchgate.net This approach aims to leverage the properties of PAA to enhance the stability and delivery of the antigenic peptide. researchgate.netnih.gov

Analytical Characterization of Synthesized Epitope 31D Constructs

Following synthesis and conjugation, a thorough analytical characterization is essential to confirm the identity, purity, and properties of the Epitope 31D constructs. Chromatographic techniques are central to this process.

Chromatographic Techniques: Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) in Epitope 31D Assessment

Both Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) are crucial for the characterization of Epitope 31D and its polymer conjugates. yok.gov.trresearchgate.net

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is used to separate molecules based on their size in solution. malvernpanalytical.comcreative-biostructure.com This technique is particularly valuable for:

Characterizing Polymer-Peptide Conjugates: GPC is used to confirm the successful conjugation of Epitope 31D to polymers like P(VP-co-AA) and PAA. researchgate.netresearchgate.net The elution profile of the conjugate will differ significantly from that of the free peptide and the free polymer, indicating the formation of a larger molecule.

Determining Molecular Weight: GPC allows for the determination of the molecular weight and molecular weight distribution of the synthesized polymers and their conjugates. malvernpanalytical.comlcms.cz

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to purify and analyze peptide samples. malvernpanalytical.com In the context of Epitope 31D research, HPLC is used to:

Purify the Synthesized Peptide: After SPPS, crude peptide products are purified using preparative HPLC to isolate the desired Epitope 31D sequence from byproducts and unreacted reagents. yok.gov.tr

Assess Purity and Characterize Conjugates: Analytical HPLC is used to assess the purity of the final peptide product and to characterize the bioconjugates. yok.gov.trresearchgate.net By comparing the chromatograms of the starting materials and the final product, the success of the conjugation reaction can be confirmed. researchgate.net

The combination of GPC and HPLC provides a comprehensive analytical workflow for the quality control and characterization of synthesized Epitope 31D constructs, ensuring their suitability for further immunological studies. researchgate.netnih.gov

Particle Size and Zeta Potential Analysis of Epitope 31D Bioconjugates

The characterization of bioconjugates involving Epitope 31D is crucial for understanding their stability and behavior in suspension. Techniques such as Dynamic Light Scattering (DLS) are employed to determine the hydrodynamic diameter (particle size) and the zeta potential of these complex structures. usp.br

Zeta potential is a critical indicator of the stability of colloidal dispersions like bioconjugates. particle-metrix.com It measures the magnitude of the electrostatic repulsion or attraction between particles, with higher absolute values (e.g., >25 mV) generally indicating a stable suspension that is less likely to aggregate. particle-metrix.com

In studies involving the conjugation of a modified Rabies virus 31D antigenic peptide to a biocompatible polymer, poly(N-Vinyl-2-pyrrolidone-co-acrylic acid), characterization was performed using a Zetasizer. researchgate.net This analysis is vital for monitoring the surface modifications of the nanoparticles and ensuring the reproducibility of the conjugation process. particle-metrix.com While the specific particle size of Epitope 31D bioconjugates was not detailed, analysis of the components and similar peptide-polymer conjugates provides insight. For instance, in one study, the resulting nanoparticles had a size of approximately 230.9 ± 0.9074 nm. researchgate.net

The zeta potential values for the 31D peptide, the polymer, and the resulting bioconjugates at different molar ratios were measured, demonstrating how the surface charge changes upon conjugation. researchgate.net The negative zeta potential of the polymer becomes less negative as the positively charged peptide is incorporated, indicating successful association. usp.brresearchgate.net

| Component | Zeta Potential (mV) |

|---|---|

| Peptide (31D) | -5.37 ± 0.215 |

| Polymer (P(VP-co-AA)) | -23.9 ± 0.441 |

| Bioconjugate (n_peptide/n_polymer = 2) | -21.9 ± 0.331 |

| Bioconjugate (n_peptide/n_polymer = 4) | -20.8 ± 0.254 |

| Bioconjugate (n_peptide/n_polymer = 6) | -19.5 ± 0.389 |

| Bioconjugate (n_peptide/n_polymer = 8) | -18.9 ± 0.112 |

Spectroscopic Confirmation through Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique used to identify the molecular components and structure of a sample by measuring its absorption of infrared radiation. creative-biostructure.comcreative-biostructure.com It is a powerful tool for confirming the successful conjugation of peptides like Epitope 31D to carrier molecules or nanoparticles. rtilab.com The resulting spectrum provides a unique molecular "fingerprint" by showing the vibrational frequencies of different chemical bonds within the sample. creative-biostructure.comrtilab.com

In the context of Epitope 31D bioconjugates, FTIR analysis serves to verify that the peptide has been successfully loaded into or onto the carrier system. researchgate.netresearchgate.net By comparing the spectra of the individual components (the peptide and the polymer/nanoparticle) with the spectrum of the final bioconjugate, researchers can identify characteristic peaks that confirm the presence of the peptide's functional groups within the conjugate's structure. For example, the appearance of amide bond vibrations from the peptide in the spectrum of the conjugate would indicate a successful coupling reaction. researchgate.net This method is crucial for verifying the chemical composition and ensuring the integrity of the bioconjugate structure. creative-biostructure.comrtilab.com

Conformational and Structural Determinants of Epitope 31D Activity

The biological function of Epitope 31D is intrinsically linked to its structure, including its charge distribution and the specific amino acids that constitute its sequence.

Influence of Isoelectric Point and Charge on Epitope 31D Display and Functionality

The isoelectric point (pI), the pH at which a molecule carries no net electrical charge, is a critical property influencing the behavior of peptides. researchgate.net Epitope 31D, which originates from the rabies virus (RV) nucleoprotein, possesses a high concentration of basic amino acids, resulting in a predicted pI of approximately 12. nih.gov This gives the peptide a significant positive charge at physiological pH.

This high pI and positive charge have profound consequences for its functionality, particularly in the context of viral display systems. Research using the Tobacco Mosaic Virus (TMV) as a platform to display foreign epitopes demonstrated this challenge clearly. nih.govnih.gov When Epitope 31D was fused to the TMV coat protein (CP), the resulting hybrid virus (TMV-31D) failed to accumulate in inoculated tobacco leaves. nih.govscienceopen.com

Analysis of the hybrid coat protein's properties revealed a dramatic shift in the isoelectric point and charge compared to the wild-type. The pI:charge value of the hybrid CP-31D molecule was predicted to be 9.14:+2, a stark contrast to the wild-type CP's value of 5.31:-2. nih.govnih.gov This suggests a lack of tolerance for positively charged epitopes on the surface of TMV. nih.govnih.gov

| Coat Protein Construct | Predicted pI | Predicted Charge |

|---|---|---|

| Wild-Type CP | 5.31 | -2 |

| CP-31D | 9.14 | +2 |

| CP-2D:31D | 7.09 | 0 |

| CP-RB19 (for comparison) | 5.64 | -1 |

Investigation of Specific Amino Acid Residues Critical for Epitope 31D Immunoreactivity

Epitope 31D is identified as a T-helper (TH) cell determinant derived from the rabies virus nucleoprotein, specifically corresponding to amino acid residues 404 to 418. asm.org The immunoreactivity of an epitope is highly dependent on its amino acid sequence, as these residues are responsible for the interactions with components of the immune system, such as the T-cell receptor. mdpi.com

In Silico Structural Modeling and Molecular Dynamics Simulations of Epitope 31D

In silico structural modeling and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the three-dimensional structure and behavior of biological molecules like peptides over time. nih.govresearchgate.net While specific MD simulation studies exclusively focused on Epitope 31D are not extensively detailed in the provided context, the application of these techniques can be inferred from general epitope research. plos.orgbiorxiv.org

Such computational analyses for Epitope 31D would aim to:

Predict 3D Structure: Determine the most likely three-dimensional conformation of the 15-residue peptide in isolation and when it is part of a larger protein complex (e.g., fused to the TMV coat protein or bound to an MHC molecule). elifesciences.org

Analyze Conformational Stability: MD simulations can reveal the flexibility and dynamic motions of the peptide. plos.org This is crucial for understanding how the epitope maintains its shape, as a stable conformation is often necessary for effective recognition by antibodies or T-cell receptors. elifesciences.org

Map Interaction Sites: Simulations can model the interaction between Epitope 31D and its binding partners. For instance, they could identify the specific amino acid residues on the epitope that form key contacts with MHC molecules, providing insight into the structural basis of its immunogenicity. plos.org

By simulating the epitope in different environments, such as in an aqueous solution or bound to a membrane complex, these computational methods can provide deeper insights into the structural determinants of Epitope 31D's function and its interactions within a biological system. plos.org

Immunological Functionality and Mechanisms of Epitope 31d

T-Cell Immunogenicity of Epitope 31D

Epitope 31D is recognized as a significant target for T-cells, playing a crucial role in the cell-mediated immune response to rabies virus.

Epitope 31D, a 15-amino acid synthetic peptide derived from the rabies virus nucleoprotein, has been identified as an immunodominant epitope for T-helper cells in certain mouse models. nih.gov Studies have shown that this particular peptide is a major T-helper cell epitope, capable of inducing a robust T-cell response. nih.govasm.org Its immunodominance implies that it is one of the primary peptides recognized by the T-cell repertoire during an immune response to the rabies virus nucleoprotein. The immunogenicity of this epitope has been demonstrated in C3H mice, where it elicits a strong T-helper cell response. asm.org

In vitro experiments have provided substantial evidence for the ability of Epitope 31D to stimulate rabies virus-specific T-cell responses. T-cell clones and hybridomas generated from rabies virus-immune mice have shown reactivity to this peptide. nih.gov These T-cells, characterized as T-helper cells, respond to a majority of rabies and rabies-related viruses when presented with Epitope 31D. nih.gov Research has demonstrated that mice immunized with peptides containing the 31D sequence produce T-helper cells that recognize the whole rabies virus in vitro. asm.org

The length of the peptide has been shown to influence the magnitude and specificity of the T-cell response. Shorter fragments of Epitope 31D, as small as 3-5 amino acids, could still elicit a response from T-cell clones, though at much higher concentrations compared to the full 15-amino acid peptide. nih.gov Conversely, the specificity of the T-cell response was directly correlated with the length of the peptide, with longer peptides inducing a more specific response. nih.gov

The stimulation of T-cells by Epitope 31D is dependent on its presentation by Major Histocompatibility Complex (MHC) class II molecules. frontiersin.org Specifically, in C3H/He mice, the presentation of Epitope 31D has been associated with the I-Ek MHC molecule. nih.gov The interaction between the T-cell receptor (TCR), the peptide epitope, and the MHC molecule is a critical event for T-cell activation. frontiersin.orgbiorxiv.org It is speculated that the TCR may interact predominantly with a modification of the I-Ek molecule induced by the peptide. nih.gov

The binding of peptides to MHC molecules is a key determinant of their immunogenicity. nih.gov The conformation of the peptide when bound to the MHC molecule can significantly influence TCR recognition and, consequently, the immunogenicity of the epitope. nih.gov Studies on other epitopes have shown that even single amino acid changes within the peptide can alter its conformation when bound to MHC, thereby affecting TCR interaction. nih.gov While the precise structural details of the Epitope 31D/MHC/TCR trimolecular complex are not fully elucidated, the available evidence underscores the importance of this interaction for its function as a T-helper cell epitope. nih.govnih.gov

B-Cell Recognition and Antibody Interactions with Epitope 31D

While primarily known as a T-cell epitope, the context in which Epitope 31D is presented can influence B-cell recognition and antibody responses.

Antibody binding studies and specificity profiling are crucial for understanding how antibodies recognize and interact with their target epitopes. cfsciences.comnih.gov While Epitope 31D is primarily characterized as a T-cell epitope, its inclusion in larger antigenic constructs can influence antibody responses. For instance, a chimeric polypeptide containing a B-cell epitope from the rabies glycoprotein (B1211001) (G5-24) and the T-cell epitope 31D was shown to induce rabies virus-specific antibodies. pnas.org This suggests that while 31D itself may not be the primary target of neutralizing antibodies, its role as a T-helper epitope is critical for providing help to B-cells that produce antibodies against other parts of the virus.

The specificity of an antibody for its epitope is a key characteristic, and various methods are employed to map these interactions, including the use of peptide microarrays and site-directed mutagenesis. wikipedia.orgnih.gov For therapeutic antibodies, understanding the precise epitope is vital for determining their mechanism of action and for intellectual property purposes. wikipedia.orgptglab.com

The three-dimensional structure, or conformation, of an epitope is often critical for antibody recognition. creative-biostructure.com The majority of B-cell epitopes are conformational, meaning they are formed by amino acids that are not necessarily in a continuous sequence but are brought together by the folding of the protein. creative-biostructure.comtaylorandfrancis.com While Epitope 31D is often studied as a linear peptide in the context of T-cell activation, its conformation can be influenced by various factors, which could in turn affect any potential antibody interactions.

Studies on glycopeptide versions of Epitope 31D have shown that the addition of carbohydrate moieties can impact the peptide's conformation. nih.gov Circular dichroism analysis revealed that glycosylation could disrupt the inducible alpha-helical structure of peptide 31D. nih.gov Although these studies were focused on T-cell activity, they highlight the conformational flexibility of the peptide. In the context of antibody binding, such conformational changes could be critical. The binding of an antibody to its epitope can also induce conformational changes in the epitope itself. nih.gov The development of techniques like 3D epitope mapping is advancing the understanding of these complex interactions. businesswire.com

Mechanisms of Immune Response Modulation by Epitope 31D

Epitope 31D is an immunodominant T-helper (Th) cell epitope derived from the nucleoprotein of the rabies virus. researchgate.netnih.gov Its interaction with the immune system provides a clear example of how a specific peptide fragment can initiate and shape an adaptive immune response.

The activation of cellular immunity by Epitope 31D is a multi-step process initiated by its recognition by T-helper cells, a critical subset of CD4+ T lymphocytes that orchestrate the adaptive immune response. uri.edunih.gov The mechanism hinges on the presentation of this epitope by Antigen-Presenting Cells (APCs), such as dendritic cells or macrophages. uri.edu

Research has shown that for T-cell activation to occur, Epitope 31D must be presented in association with the Major Histocompatibility Complex (MHC) class II molecule I-Ek, as demonstrated in studies with C3H/He mice. nih.gov The T-cell receptor (TCR) on the surface of a specific T-helper cell recognizes and binds to the unique complex formed by the 31D peptide and the I-Ek molecule. uri.edu This binding event is the primary signal (Signal 1) in T-cell activation, which triggers downstream intracellular signaling pathways. uri.edunih.gov

The structural characteristics of the 31D peptide are crucial for this interaction and subsequent immune modulation. Key findings from research studies include:

Peptide Length: The ability of the 31D peptide to induce a T-cell response is directly related to its length. Studies using synthetic peptides of varying lengths revealed that while the 15-amino acid long peptide was highly effective, shorter fragments (3-5 amino acids) required concentrations up to 1,000,000 times higher to elicit a comparable response. nih.gov This indicates that the full epitope structure is necessary for efficient binding to MHC and recognition by the TCR.

Structural Modifications: The functional potency of Epitope 31D can be significantly altered by chemical modifications. For instance, glycosylation—the attachment of sugar moieties—at an internal asparagine residue within the peptide sequence was found to greatly diminish its T-cell stimulatory activity. This reduction was attributed to the glycopeptide's decreased ability to bind to MHC determinants, thereby preventing the initial signal for T-cell activation. In contrast, adding a sugar-coupled asparagine to the N-terminus of the peptide did not affect its T-cell activity, highlighting the positional importance of such modifications.

These findings underscore that the influence of Epitope 31D on cellular activation pathways is critically dependent on its structural integrity and its precise interaction with MHC molecules, which together initiate the signal transduction cascade within T-helper cells.

Interactive Table: Factors Modulating Epitope 31D Activity

| Factor | Observation | Consequence on T-Cell Activation | Source |

| Peptide Length | Shorter peptides (3-5 amino acids) require significantly higher concentrations than the full 15-amino acid peptide. | Reduced efficiency of activation; highlights the importance of the full epitope structure for optimal MHC binding and TCR recognition. | nih.gov |

| Internal Glycosylation | Addition of a sugar moiety to a mid-chain asparagine residue. | Greatly diminished T-cell stimulatory activity due to reduced binding to MHC molecules. | |

| N-terminal Glycosylation | Addition of a sugar moiety to the N-terminus of the peptide. | T-cell stimulatory activity remained unchanged. |

Potential for Inducing Antigen-Specific Immune Memory

The induction of immunological memory is a hallmark of the adaptive immune system, providing long-term protection against previously encountered pathogens. nih.gov T-helper cells, which are specifically activated by epitopes like 31D, are fundamental to this process. uri.eduakadeum.com While direct, long-term studies on memory induction by Epitope 31D are not detailed in the provided context, its established role as a T-helper cell epitope strongly supports its potential to contribute to the generation of antigen-specific immune memory.

The process is initiated following the activation of a T-helper cell by the Epitope 31D-MHC complex on an APC. nih.gov This activated T-helper cell then proliferates and differentiates, providing essential "help" to other immune cells, particularly B cells. akadeum.com

The key mechanisms include:

B-Cell Activation and Memory Formation: Activated T-helper cells stimulate B cells that have recognized the same antigen (in this case, the rabies nucleoprotein). nih.govnih.gov This T-cell "help," delivered through cell-to-cell contact (e.g., CD40L-CD40 interaction) and the secretion of cytokines (e.g., Interleukins 4, 5, and 21), drives B cells to undergo clonal expansion and differentiate. akadeum.comjci.org A subset of these activated B cells becomes long-lived memory B cells. akadeum.com These memory cells can mount a more rapid and robust antibody response upon subsequent encounters with the rabies virus. nih.gov

Memory T-Cell Formation: The initial antigen encounter also leads to the generation of a population of long-lived memory T-helper cells. nih.gov These cells persist at a higher frequency than naive T cells and are more easily activated upon re-exposure to the specific antigen. nih.gov The presence of a pre-existing pool of cross-reactive memory T-cells can significantly influence the outcome of subsequent exposures or vaccinations. frontiersin.org

Therefore, by activating the T-helper cell lineage, Epitope 31D serves as a crucial catalyst in the complex cascade of events that leads to the establishment of both humoral (memory B cells) and cellular (memory T cells) antigen-specific immunological memory. uri.edunih.gov

Methodological Advancements in the Study of Epitope 31d

Experimental Epitope Mapping Techniques Applied to Epitope 31D and Analogues

Experimental strategies to characterize Epitope 31D—a sequence identified as WAVYTRIMMNGGRLKRC scispace.comresearchgate.net—and other epitopes on the Rabies virus nucleoprotein have been crucial for understanding the immune response to rabies infection and vaccination. These techniques provide high-resolution data on antibody-antigen interactions.

Peptide Microarray and Scanning Approaches for Epitope Delineation

Peptide microarrays and scanning libraries are powerful high-throughput methods used to precisely map the amino acid residues that form an epitope. In the study of the Rabies virus nucleoprotein, these techniques involve synthesizing a series of overlapping peptides that span the entire protein sequence or specific regions of interest. science.govresearchgate.net These peptides are then immobilized on a solid support, such as a glass slide, creating a high-density microarray.

This array is incubated with antibodies, and the specific peptides to which the antibodies bind are identified. This allows for the fine mapping of linear epitopes. For example, by using a set of 15-mer overlapping peptides that cover the ectodomain of a viral glycoprotein (B1211001), researchers have successfully identified a neutralization domain between amino acids 218 and 240. science.gov A similar approach, known as alanine (B10760859) scanning, involves systematically replacing each amino acid in a known epitope with alanine to determine the contribution of each residue to the antibody-binding interaction. science.gov Computational analysis of data from such high-density peptide microarrays provides detailed insights into epitope specificity. nih.gov

Site-Directed Mutagenesis for Identification of Critical Residues within Epitope 31D

Site-directed mutagenesis is a fundamental technique used to probe the function of specific amino acids within a protein. In the context of Epitope 31D and the Rabies virus nucleoprotein, this method has been instrumental in identifying residues critical for protein structure, function, and antibody binding.

Researchers have used this technique to alter specific amino acids and observe the resulting effects on the protein's properties. For instance, the phosphorylation of a serine residue at position 389 of the rabies virus N protein was investigated by mutating it to alanine. asm.orggoogle.com This single change was found to significantly reduce the rate of viral replication, demonstrating the functional importance of this residue. google.com Similarly, site-directed mutagenesis has been employed to identify domains within the viral phosphoprotein (P) that are essential for antagonizing the host's interferon response, a key aspect of viral pathogenicity. asm.org By creating mutations that delete specific amino acid sequences, scientists can pinpoint the exact regions responsible for these functions. asm.org This approach can precisely identify which amino acids within or near Epitope 31D are indispensable for the binding of specific monoclonal antibodies.

Phage Display Technology for Epitope Discovery and Characterization

Phage display is a powerful technology for discovering new epitopes and the antibodies that bind to them. This technique involves inserting DNA fragments encoding a library of peptides or antibody fragments into the genome of a bacteriophage, which then "displays" these proteins on its surface. nih.govwho.int

To identify epitopes, a phage display library expressing random peptide sequences can be screened with a known antibody. The phages that bind to the antibody are selected and their DNA is sequenced to identify the peptide epitope. Conversely, to discover antibodies, a phage display library expressing a vast repertoire of antibody fragments (like Fab or scFv) is screened against a target antigen, such as the Rabies virus nucleoprotein. nih.govcusabio.com Through this method, a novel human single-chain variable fragment (scFv) of a monoclonal antibody named AR16 was isolated from a phage display library that specifically recognized the G5 epitope of the Rabies virus. nih.gov This technology has been successfully used to generate and select human monoclonal antibodies against rabies virus proteins from libraries constructed from vaccinated donors. nih.gov

Biolayer Interferometry (BLI) for Quantitative Analysis of Antibody-Epitope 31D Binding Kinetics

Biolayer interferometry (BLI) is a label-free optical biosensor technology used to measure real-time biomolecular interactions. It is frequently employed to determine the binding kinetics (association and dissociation rates) and affinity of antibodies to their epitopes. researchgate.netresearchgate.netscience.gov

In a typical BLI experiment, an antigen like the Rabies virus nucleoprotein is immobilized on the surface of a fiber-optic sensor. The sensor is then dipped into solutions containing varying concentrations of an antibody. As the antibody binds to the immobilized antigen, the thickness of the biological layer on the sensor tip increases, causing a shift in the interference pattern of white light reflected from the sensor. This shift is monitored in real-time to generate association and dissociation curves. From these curves, key kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) are calculated. This technique has been used to analyze the binding of antibodies to the rabies virus glycoprotein, providing quantitative data on binding affinity and stability. researchgate.netresearchgate.net

Epitope Binning and Cross-Competition Assays for Antibody Characterization

Epitope binning is a method used to group a panel of monoclonal antibodies based on the epitopes they recognize. Antibodies that bind to the same or overlapping epitopes are grouped into the same "bin." This is typically done using a cross-competition assay format on platforms like BLI or Surface Plasmon Resonance (SPR). researchgate.netnih.gov

In a tandem assay, a saturating amount of a first antibody is bound to the antigen. Then, a second antibody is introduced to see if it can still bind. If the second antibody is blocked from binding, it implies that it recognizes the same or an overlapping epitope as the first antibody. This process is repeated for all pairs of antibodies in the panel. The results help in selecting a diverse set of antibodies for therapeutic cocktails, ensuring that multiple, distinct sites on the antigen are targeted. science.gov For example, competition analysis showed that two human neutralizing antibodies, RV01 and RV03, recognized the same antigenic site II on the RABV glycoprotein. nih.gov

Computational and Bioinformatic Prediction Methods for Epitope 31D

Alongside experimental techniques, computational and bioinformatic tools are increasingly used to predict and analyze B-cell epitopes like Epitope 31D. jssuni.edu.inoup.com These in silico methods leverage the amino acid sequence and structural information of proteins to identify potential antigenic regions.

Various bioinformatics servers and algorithms, such as BepiPred, are used to predict linear B-cell epitopes based on physicochemical properties of amino acids, such as hydrophilicity, flexibility, accessibility, and propensity for forming turns. jssuni.edu.inoup.comresearchgate.net These methods analyze the primary sequence of a protein like the Rabies virus nucleoprotein to identify short, contiguous stretches of amino acids that are likely to be exposed on the protein surface and accessible to antibodies. researchgate.net Recent studies have used a variety of immunoinformatics tools to predict B-cell epitopes from the nucleoprotein sequence, followed by analysis of their antigenicity, allergenicity, and toxicity. jssuni.edu.in Such computational predictions are a crucial first step in modern vaccine design, helping to narrow down the number of candidate peptides that need to be synthesized and tested experimentally. jssuni.edu.inoup.com

Epitope Display Systems and Their Utility in Epitope 31D Research

Epitope display systems are powerful tools for presenting epitopes in a manner that facilitates their study and application. These systems allow for the production and screening of large libraries of epitope variants, as well as the development of epitope-based diagnostics and vaccines.

The Tobacco Mosaic Virus (TMV) is a versatile platform for the display of foreign epitopes. Its rod-shaped structure, composed of thousands of identical coat protein subunits, provides a repetitive and highly immunogenic scaffold for presenting Epitope 31D. By genetically fusing the sequence of Epitope 31D to the TMV coat protein, large quantities of chimeric virus particles displaying the epitope can be produced in plants.

This system offers several advantages, including high-level expression, proper folding of the displayed epitope, and the inherent adjuvant properties of the virus particle, which can enhance the immune response to the epitope. Research would focus on optimizing the fusion site and strategy to ensure efficient display and accessibility of Epitope 31D on the TMV surface.

This alteration can affect protein solubility, stability, and the self-assembly of the virus-like particles. Research would systematically investigate these effects by creating variants of Epitope 31D with different charge properties and assessing their impact on the yield and integrity of the resulting chimeric virus particles. Understanding these relationships is crucial for optimizing the design of epitope display constructs for maximal efficacy.

Research Applications and Future Directions for Epitope 31d

Contributions of Epitope 31D Studies to Vaccine Development Strategies

The unique properties of Epitope 31D as an immunodominant T-helper cell epitope have made it a cornerstone in the rational design of next-generation rabies vaccines. Its ability to stimulate a robust T-helper cell response is crucial for inducing a strong and lasting immunity. nih.govnih.gov

The rational design of modern vaccines hinges on the selection of specific epitopes that can elicit a potent and targeted immune response. Epitope 31D, derived from the rabies virus nucleoprotein, has been identified as a major target for T-helper cells, which are essential for orchestrating an effective adaptive immune response. nih.govasm.org The amino acid sequence of Epitope 31D is AVYTRIMMNGGRLKR, corresponding to amino acids 404-418 of the nucleoprotein. asm.orgnih.gov

The rationale for incorporating Epitope 31D into vaccine candidates lies in its capacity to stimulate virus-specific T-helper cells. nih.gov Studies have demonstrated that inoculating mice with synthetic peptides containing immunodominant T-helper cell epitopes, such as 31D, leads to an accelerated and more robust neutralizing antibody response when subsequently boosted with an inactivated rabies virus. nih.gov This priming effect highlights the strategic advantage of including T-helper epitopes like 31D in subunit vaccine formulations, which often have lower immunogenicity compared to whole-virus vaccines. asm.org Research has shown that T-cell clones specific to Epitope 31D respond to a wide range of rabies and rabies-related viruses, indicating its potential for inclusion in broadly protective vaccine formulations. nih.gov

To enhance the immunogenicity and protective efficacy of peptide-based vaccines, researchers have engineered chimeric constructs that combine Epitope 31D with other key rabies virus epitopes. A notable example is the creation of a chimeric peptide, designated Drg24, which fuses a B-cell epitope from the rabies glycoprotein (B1211001) (G5-24) with the T-helper cell epitope 31D from the nucleoprotein. nih.govpnas.org This design strategy aims to engage both B-cells and T-helper cells simultaneously, leading to a more comprehensive and potent immune response. nih.govpnas.org

In one innovative approach, the Drg24 chimeric peptide was fused to the coat protein of the Alfalfa Mosaic Virus (AlMV) and expressed in plants. nih.govpnas.org Mice immunized with these plant-derived virus-like particles containing the Drg24 chimera produced rabies virus-specific antibodies that were capable of neutralizing the virus. nih.govpnas.org This demonstrates that Epitope 31D, when part of a chimeric construct, effectively provides T-cell help for the production of neutralizing antibodies against the glycoprotein. nih.govpnas.org Further studies with this plant-based system showed that both intraperitoneal and oral administration could elicit local and systemic immune responses, with some immunized mice being protected from a lethal rabies virus challenge. pnas.orgnih.gov

Another chimeric peptide, G5-24-31D, which also combines these two epitopes, has been synthesized and shown to be immunogenic in mice, further validating the concept of using such constructs in vaccine and diagnostic applications. asm.orgnih.gov

| Chimeric Construct | Composition | Carrier/Expression System | Key Findings |

| Drg24 | G5-24 (glycoprotein B-cell epitope) + 31D (nucleoprotein T-helper epitope) | Alfalfa Mosaic Virus (AlMV) Coat Protein | Induced virus-neutralizing antibodies in mice; protective against lethal challenge. nih.govpnas.orgpnas.org |

| G5-24-31D | G5-24 (glycoprotein B-cell epitope) + 31D (nucleoprotein T-helper epitope) | Synthetic Peptide | Found to be immunogenic in mice and useful as a diagnostic antigen. asm.orgnih.gov |

The immunogenicity of synthetic peptides like Epitope 31D can be significantly enhanced through their conjugation with adjuvants and carrier systems. These systems help to improve the delivery of the epitope to antigen-presenting cells and to stimulate a stronger immune response.

One area of research has focused on the use of biocompatible polymers as carriers for rabies peptide epitopes. Studies have involved the synthesis of bioconjugates of the Epitope 31D sequence with polymers such as poly(acrylic acid) (PAA) and Poly(N-vinyl-2-pyrrolidone-co-acrylic acid) [P(VP-co-AA)]. researchgate.netresearchgate.netresearchgate.net These polymer-peptide conjugates are designed to be more effective vaccine candidates than the peptide alone. researchgate.net The characterization of these bioconjugates using methods like high-performance liquid chromatography and gel permeation chromatography has confirmed the successful conjugation, suggesting their potential for future vaccine development. researchgate.netresearchgate.net The rationale is that these polymers can act as adjuvants, enhancing the immune response to the conjugated peptide. researchgate.net

Another innovative carrier system involves the use of plant virus-like particles. As mentioned previously, the Alfalfa Mosaic Virus (AlMV) coat protein has been used to display a chimeric epitope containing 31D. nih.govpnas.org A significant advantage of this system is that immunization with these recombinant AlMV particles did not require the co-administration of an external adjuvant to elicit an effective immune response, indicating the inherent adjuvant properties of the virus-like particle structure. pnas.org

Role of Epitope 31D Research in Diagnostic Antigen Discovery

The specificity of Epitope 31D has also been leveraged in the development of novel diagnostic tools for rabies. Its defined sequence and immunogenic properties make it a reliable component for assays designed to detect rabies virus-specific antibodies.

Research into Epitope 31D has directly contributed to the creation of advanced diagnostic assays. A prime example is the development of a novel double-antigen sandwich enzyme-linked immunosorbent assay (ELISA) for the detection of rabies antibodies. nih.gov This assay utilizes a chimeric peptide, G5-24-31D, which contains both a glycoprotein (G5-24) and a nucleoprotein (31D) epitope. nih.gov

In this assay format, the chimeric peptide is used as both the capture and detection antigen. An antibody in the sample is "sandwiched" between two molecules of the chimeric antigen. nih.gov This design offers high sensitivity and specificity and can be completed in a few hours, a significant advantage over traditional virus neutralization tests that can take several days and require the use of live virus. nih.gov The use of a synthetic, chimeric peptide like G5-24-31D enhances the safety and standardization of the diagnostic test. nih.gov This ELISA has been shown to be effective for measuring rabies antibodies in dogs and has the potential for use in other species due to its design. nih.gov

The serological diagnosis of rabies often relies on the detection of antibodies against the most immunogenic viral proteins. While neutralizing antibodies are primarily directed against the glycoprotein, binding antibodies are predominantly against the highly immunogenic nucleoprotein. plos.org The rabies virus nucleoprotein is known to be a major target for T-helper cells and contains group-specific antigenic determinants. nih.govjssuni.edu.in

Epitope 31D is an immunodominant T-helper cell epitope of the nucleoprotein. nih.govasm.orgnih.gov Research identifying such immunodominant regions is crucial for developing sensitive and specific serological assays. jssuni.edu.in By focusing on well-defined and conserved epitopes like 31D, diagnostic tests can be designed to have broad reactivity across different rabies virus strains. The development of ELISAs using recombinant nucleoprotein or specific peptides like 31D provides a safer and more scalable alternative to traditional methods like the indirect fluorescent antibody (IFA) test for detecting binding antibodies in serum and cerebrospinal fluid. plos.org The use of such defined epitopes is a key step in the discovery and validation of antigens for next-generation serological applications. jssuni.edu.in

Expanding the Understanding of Rabies Virus Pathogenesis Through Epitope 31D Analysis

The study of specific viral epitopes provides a high-resolution lens through which the intricate interactions between a virus and its host's immune system can be understood. Epitope 31D, an immunodominant T-helper cell epitope derived from the rabies virus (RABV) nucleoprotein (N protein), serves as a critical tool in dissecting the pathogenesis of rabies. asm.orgnih.gov The N protein itself is a major target for T-helper cells that can cross-react between different rabies and rabies-related viruses. nih.gov Research has focused on peptides delineated from the N protein's amino acid sequence to identify these immunodominant epitopes, with peptide 31D emerging as a key player, particularly in murine models with the H-2k haplotype (like C3H mice). asm.orgnih.govplos.org T-cell clones generated from rabies virus-immune C3H/He mice respond to Epitope 31D, confirming its role in eliciting a T-helper cell response. nih.gov These T-cells are shown to react to a majority of rabies and rabies-related viruses, indicating the conserved nature of this epitope. nih.gov

Correlation of Epitope 31D Reactivity with Viral Neutralization Mechanisms

While the rabies virus glycoprotein (G protein) is the sole antigen that induces virus-neutralizing antibodies (VNA), the internal nucleoprotein and its epitopes, like 31D, play a crucial indirect role in the development of a robust neutralizing response. who.intmeritresearchjournals.org The induction of rabies virus-specific T-helper cells by itself is not sufficient to protect against a lethal rabies infection. asm.org However, these T-helper cells are essential for providing help to B-cells, which are responsible for producing antibodies. who.int The activation of CD4+ T-lymphocytes is a key step that ultimately leads to the production of RVNAs that target the G protein. who.int

This correlation has been demonstrated experimentally through the creation of synthetic peptide vaccines. Studies have shown that while immunization with a peptide representing a B-cell epitope from the G protein (like G5-24) or the T-cell epitope 31D alone is not sufficient to confer protection, a tandem peptide that covalently links both epitopes induces a significant protective immune response. asm.orgscialert.net

| Experimental Group | T-Helper Cell Response to Rabies Virus | Virus Neutralizing Antibody (VNA) Titer | Protection Against Lethal Challenge |

| Peptide 31D alone | Yes | Low / None | No |

| Peptide G5-24 alone | No | Low | No |

| Peptide G5-24-31D | Yes | High | Yes |

| Data synthesized from studies on synthetic peptide immunization in C3H mice. asm.orgscialert.net |

Mice immunized with the G5-24-31D tandem peptide produced not only rabies virus-immune T-helper cells but also significant levels of VNA. asm.org This demonstrates a clear mechanism: the 31D portion of the peptide stimulates T-helper cells, which in turn provide the necessary signals to B-cells that have recognized the G5-24 B-cell epitope. This T-cell help is critical for B-cell proliferation, affinity maturation, and differentiation into plasma cells that secrete high titers of neutralizing antibodies. asm.orgmdpi.com Therefore, the reactivity of Epitope 31D is directly correlated with the magnitude and efficacy of the viral neutralization mechanism by bolstering the antibody response. asm.orgnih.gov

Implications for Viral Immune Evasion and Adaptation Mechanisms

The immune system exerts strong selective pressure on viruses, driving the evolution of escape mutants. While much of the focus on rabies virus immune evasion has been on the surface glycoprotein, which is the target of neutralizing antibodies, mutations in T-cell epitopes can also be a significant mechanism for the virus to avoid immune control. nih.gov Pathogenic rabies viruses have developed strategies to bypass the immune response, often by antagonizing interferon induction and limiting the activation of the adaptive immune system. mdpi.com

The N protein of rabies virus is highly conserved, which is why it is used for diagnosis and genotyping. cdnsciencepub.com This conservation extends to T-cell epitopes like 31D, which is recognized by T-cells from humans vaccinated with various rabies strains. nih.govnih.gov This cross-reactivity is beneficial for vaccine efficacy. However, even conserved epitopes can undergo mutations that allow for immune escape. A single amino acid substitution in the immunodominant epitope 31D from the PV strain of rabies virus has been shown to abrogate recognition by a T-cell hybridoma specific for the ERA strain version of the epitope. researchgate.net

This finding has significant implications for understanding viral adaptation. If a mutation within the 31D epitope allows the virus to evade recognition by T-helper cells in an infected host, it could lead to a weaker B-cell response and lower neutralizing antibody titers, thereby enhancing viral survival and transmission. The selection of such variants within a host population could lead to the emergence of strains that are less well-controlled by existing immunity. Therefore, monitoring the sequences of T-cell epitopes like 31D in circulating field isolates is crucial for understanding rabies virus evolution and ensuring the long-term effectiveness of vaccines.

Emerging Research Avenues and Translational Potential in Epitope 31D Research

Research into Epitope 31D continues to open new avenues for understanding and combating rabies. The foundational knowledge of its role as a T-helper cell epitope is now being leveraged in the context of modern immunology and vaccinology, with significant translational potential.

High-Throughput Epitope Discovery Platforms and Their Application to Epitope 31D

The identification of Epitope 31D was originally achieved through foundational immunological techniques. Today, high-throughput epitope discovery platforms and immunoinformatics offer powerful tools to expand this knowledge. scienceopen.com Modern approaches like "reverse vaccinology" use computational tools to screen entire viral proteomes for potential B-cell and T-cell epitopes before any laboratory synthesis is performed. nih.govscienceopen.com

For rabies virus, these platforms can be used to:

Predict MHC Binding: Algorithms such as NetMHCpan can predict the binding potential of peptides from the N protein to a wide array of MHC class I and class II alleles, covering diverse human and animal populations. samipubco.comresearchgate.net

Identify Conserved Epitopes: By aligning numerous rabies virus sequences, these tools can pinpoint conserved regions likely to contain epitopes that provide broad protection against different viral strains. researchgate.net

Comprehensive Mapping: These methods allow for a complete, high-resolution mapping of all potential T-cell epitopes within the rabies N protein. This would place Epitope 31D within a broader context of immunodominance, potentially identifying other subdominant or complementary epitopes that could be included in next-generation vaccines. nih.gov

The application of these high-throughput methods would provide a comprehensive atlas of N protein epitopes, moving beyond the well-characterized 31D to build more sophisticated and potentially more effective multi-epitope vaccines. researchgate.netresearchgate.net

Rational Design of Therapeutics Targeting Epitope-Antibody Interactions

As Epitope 31D is a T-cell epitope, it is recognized by the T-cell receptor (TCR), not by antibodies. asm.org Therefore, the rational design of therapeutics focuses on leveraging the T-cell response it generates, primarily through the development of advanced peptide-based vaccines. nih.gov The core principle is to rationally combine Epitope 31D with B-cell epitopes to create a single molecule that can effectively co-stimulate both arms of the adaptive immune system. asm.orgscialert.net

Key strategies in this area include:

Multi-Epitope Peptide Vaccines: Constructing vaccines that link immunodominant T-helper epitopes like 31D with neutralizing B-cell epitopes from the glycoprotein. The design involves using specific linkers (e.g., AAY) to ensure proper folding and presentation of each epitope. nih.gov

Adjuvant Conjugation: Synthetically conjugating the 31D peptide to biocompatible polymers or adjuvants, such as polyacrylic acid, to enhance its immunogenicity and stability. ulakbim.gov.trresearchgate.net

Structure-Based Vaccine Design: Using the structural information of viral antigens to design immunogens that optimally present key epitopes. While the structure of the 31D peptide itself is important, this approach more broadly seeks to create vaccine constructs that elicit targeted and protective immune responses. creative-biolabs.com

These rationally designed vaccines, incorporating Epitope 31D, represent a promising therapeutic strategy to induce rapid, potent, and long-lasting immunity against rabies. mdpi.comresearchgate.net

Investigation of Cryptic Epitopes and Their Immunological Relevance within the Rabies Virus Context

The immune response to a protein is typically focused on a few "immunodominant" epitopes. However, the proteome can also contain "cryptic" epitopes that are not normally presented to the immune system during a natural infection. aai.org These cryptic epitopes can be derived from unconventional translation of messenger RNA or from regions of a protein that are only revealed under specific antigen processing conditions. nih.gov

The investigation of cryptic epitopes within the rabies virus is a compelling emerging research avenue.

Expanding the Target Repertoire: T-cells specific for cryptic epitopes have been identified in other viral infections, and they can contribute to viral clearance. aai.orgnih.gov A systematic search for cryptic epitopes in the rabies virus N protein could reveal a hidden repertoire of T-cell targets.

Overcoming Immune Evasion: If the virus mutates its dominant epitopes (like 31D) to escape immune recognition, the immune system might still be able to mount a response against cryptic epitopes. Understanding these secondary targets is crucial for developing vaccines that are resistant to viral escape. nih.gov

Relevance in Internal Proteins: Nucleoproteins of RNA viruses are known to contain cryptic epitopes. nih.govfrontiersin.org Given that 31D is a dominant epitope in the rabies N protein, it is highly plausible that the same protein harbors cryptic epitopes that are processed and presented under different conditions or in different host genetic backgrounds.

While direct studies on cryptic epitopes in rabies virus are not yet prominent, the principles established in other viral systems strongly suggest their potential importance. Unveiling these hidden targets within the rabies virus proteome could provide novel insights into its immunobiology and open the door to designing even more comprehensive and durable vaccines.

Q & A

Q. What experimental methods are commonly employed to map conformational epitopes like Epitope 31D?

Epitope mapping often combines mutagenesis libraries with high-throughput sequencing to identify critical residues involved in antibody-antigen interactions. For example, comprehensive mutagenesis of the antigen surface, followed by deep sequencing to assess binding affinity changes, can pinpoint conformational epitopes. This approach requires validation through comparative analysis with structural data (e.g., crystallography) or functional assays (e.g., ELISA) to confirm binding specificity .

How can researchers formulate hypothesis-driven questions for studying Epitope 31D?

A hypothesis should address a gap in epitope characterization, such as: "Does Epitope 31D exhibit cross-reactivity with homologous antigens due to conserved residues?" To design this:

- Conduct a literature review to identify unresolved aspects of Epitope 31D’s immunogenicity.

- Use sequence alignment tools to identify conserved regions in related antigens.

- Propose experimental validation via competitive binding assays using monoclonal antibodies .

Q. What are the best practices for conducting a literature review on Epitope 31D?

- Use databases like PubMed and EMBASE with keywords: "Epitope 31D," "conformational epitope mapping," and "antibody-antigen interactions."

- Prioritize studies that provide structural data (e.g., cryo-EM, X-ray crystallography) or functional validation (e.g., neutralization assays).

- Critically evaluate contradictions, such as discrepancies in reported binding affinities, and note methodologies that may explain these differences (e.g., assay variability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Epitope 31D data derived from different experimental techniques?

Contradictions may arise from technical limitations (e.g., ELISA vs. surface plasmon resonance [SPR] affinity measurements) or conformational dynamics. To address this:

- Perform orthogonal validation: Compare mutagenesis data with structural modeling (e.g., molecular dynamics simulations).

- Assess experimental conditions (e.g., buffer pH, temperature) that may alter epitope accessibility.

- Use statistical frameworks to quantify uncertainty in high-throughput sequencing datasets .

Q. What experimental design considerations ensure reproducibility in Epitope 31D studies?

- Library design : Ensure mutagenesis libraries cover all potential epitope residues with sufficient diversity.

- Controls : Include positive (e.g., known binding antibodies) and negative controls (e.g., non-relevant antigens) in binding assays.

- Data transparency : Publish raw sequencing data, analysis pipelines, and detailed protocols in supplementary materials to enable replication .

Q. How can advanced computational methods enhance Epitope 31D characterization?

Integrate machine learning (ML) models trained on mutagenesis data to predict residues critical for binding. For instance:

- Train classifiers using features like residue solvent accessibility, evolutionary conservation, and physicochemical properties.

- Validate predictions via in vitro alanine scanning or yeast display assays.

- Cross-reference with structural epitope databases (e.g., IEDB) to identify novel binding motifs .

Q. What ethical and methodological safeguards are critical for studies involving Epitope 31D and human-derived samples?

- Ethics : Obtain informed consent for human samples and ensure anonymization of donor data.

- Methodology : Use standardized protocols for sample handling (e.g., storage at -80°C to prevent degradation).

- Bias mitigation : Blind experimenters to sample identities during data collection and analysis to reduce confirmation bias .

Data Analysis and Presentation

Q. How should researchers present conflicting epitope mapping data in publications?

- Use tables to compare results across methodologies (e.g., mutagenesis vs. structural analysis), highlighting variables like assay sensitivity or antigen conformation.

- Discuss limitations transparently, such as potential false positives in high-throughput screens.

- Provide recommendations for follow-up experiments to resolve discrepancies .

Q. What statistical approaches are recommended for analyzing deep sequencing data in Epitope 31D studies?

- Apply normalization methods (e.g., RPM: reads per million) to account for sequencing depth variability.

- Use binomial tests or Fisher’s exact test to identify residues with statistically significant binding changes.

- Correct for multiple testing using methods like Benjamini-Hochberg to control false discovery rates .

Replication and Validation

Q. How can independent researchers validate published findings on Epitope 31D?

- Reproduce key experiments using publicly available protocols and datasets.

- Perform dose-response curves in binding assays to confirm reported affinities.

- Collaborate with original authors to access unique reagents (e.g., custom antibodies) or validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.